4-Bromo-2-chloropyridine-3-carboxaldehyde CAS number 128071-84-1
4-Bromo-2-chloropyridine-3-carboxaldehyde CAS number 128071-84-1
An In-Depth Technical Guide to 4-Bromo-2-chloropyridine-3-carboxaldehyde
Abstract
4-Bromo-2-chloropyridine-3-carboxaldehyde, bearing the CAS number 128071-84-1, is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its unique arrangement of three distinct reactive sites—an aldehyde, a bromine atom, and a chlorine atom—on a pyridine scaffold allows for sequential and regioselective modifications. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind synthetic strategies and reaction mechanisms, offering field-proven insights and detailed experimental protocols.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical intermediate is the cornerstone of its effective application in complex synthetic campaigns. 4-Bromo-2-chloropyridine-3-carboxaldehyde is a solid at room temperature with a molecular formula of C₆H₃BrClNO.[2][3]
| Property | Value | Source |
| CAS Number | 128071-84-1 | PubChem[2] |
| Molecular Formula | C₆H₃BrClNO | PubChem[2] |
| Molecular Weight | 220.45 g/mol | PubChem[2] |
| IUPAC Name | 4-bromo-2-chloropyridine-3-carbaldehyde | PubChem[2] |
| Canonical SMILES | C1=CN=C(C(=C1Br)C=O)Cl | PubChem[2] |
| InChI Key | KHGMGNDNTOOOLP-UHFFFAOYSA-N | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| Purity | Typically ≥95% | Sigma-Aldrich[4] |
| Storage Temperature | 2-8°C, Inert Atmosphere | Sigma-Aldrich[4] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyridines is a pivotal task in medicinal chemistry.[5][6] While specific, proprietary synthesis routes for 4-Bromo-2-chloropyridine-3-carboxaldehyde are not always publicly detailed, its structure suggests logical synthetic disconnections based on established heterocyclic chemistry principles. A plausible and widely applicable method involves the formylation of a pre-functionalized pyridine ring, such as 4-bromo-2-chloropyridine.
The Vilsmeier-Haack reaction is a powerful and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic systems.[7][8] The pyridine ring, while generally electron-deficient, can be activated by substituents or undergo formylation under appropriate conditions. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][9]
Caption: Formation of the electrophilic Vilsmeier reagent.
This electrophile then attacks the pyridine ring. The position of formylation is directed by the existing substituents. An alternative strategy could involve directed ortho-lithiation , where a halogen atom directs a strong base (like lithium diisopropylamide, LDA) to deprotonate the adjacent position, creating a nucleophilic site for reaction with a formylating agent.[10][11]
Caption: Lithiation-formylation approach to the target molecule.
Strategic Reactivity and Synthetic Utility
The synthetic power of 4-Bromo-2-chloropyridine-3-carboxaldehyde lies in the differential reactivity of its three functional groups. This allows for a modular and strategic approach to building complex molecular architectures, which is highly desirable in drug development.[1][12]
Caption: Reactivity sites of 4-bromo-2-chloropyridine-3-carboxaldehyde.
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C4-Bromine (Suzuki Coupling): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[13][14] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 4-position via the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[15][16] This step is typically performed first to build the core scaffold.
-
C2-Chlorine (Nucleophilic Aromatic Substitution - SₙAr): The chlorine atom at the 2-position is activated towards SₙAr by the electron-withdrawing effect of the ring nitrogen. After the Suzuki coupling, this site can be targeted by various nucleophiles (amines, alcohols, thiols) to introduce further diversity.[14] This sequential approach is a powerful tool for generating libraries of related compounds for structure-activity relationship (SAR) studies.
-
C3-Carboxaldehyde (Classical Carbonyl Chemistry): The aldehyde group is a versatile handle for a multitude of transformations. It can be:
-
Reduced to a primary alcohol.
-
Oxidized to a carboxylic acid.
-
Engaged in reductive amination to form substituted amines.
-
Used in condensation reactions to form imines, oximes, or hydrazones.
-
Act as an electrophile in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.
-
Experimental Protocols: A Practical Workflow
The following protocols are illustrative examples based on established chemical principles for this class of compounds. Researchers must always conduct their own risk assessment and optimization.
Protocol 4.1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the C4-bromo position.
Objective: To synthesize 2-chloro-4-(aryl)-pyridine-3-carboxaldehyde.
Materials:
-
4-Bromo-2-chloropyridine-3-carboxaldehyde
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents) or a suitable ligand like XPhos[16]
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried reaction vessel, add 4-Bromo-2-chloropyridine-3-carboxaldehyde (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).
-
Add the palladium catalyst and ligand.
-
Evacuate the vessel and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add the degassed solvent mixture (Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-aryl-pyridine-3-carboxaldehyde.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As a research chemical, 4-Bromo-2-chloropyridine-3-carboxaldehyde requires careful handling in a controlled laboratory environment.
-
Hazard Identification: The compound is classified as toxic if swallowed (Acute Tox. 3) and causes serious eye irritation (Eye Irrit. 2A).[2]
-
GHS Pictograms: GHS06 (Skull and Crossbones)[4]
-
Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[2][4]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[17]
-
P270: Do not eat, drink or smoke when using this product.[17]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[17][18] Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Applications in Drug Discovery
Halogenated pyridines are ubiquitous scaffolds in medicinal chemistry, serving as key intermediates for pharmaceuticals and agrochemicals.[12][19] The title compound is no exception. Its utility lies in its role as a versatile starting point for creating libraries of compounds for high-throughput screening. The ability to install three different points of diversity allows for fine-tuning of a molecule's properties, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. Pyridine aldehydes, in general, are crucial for building the complex heterocyclic systems found in many drugs.[1]
Conclusion
4-Bromo-2-chloropyridine-3-carboxaldehyde is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and differential reactivity at the C2, C3, and C4 positions provides chemists with a reliable and modular platform for the synthesis of complex, highly substituted pyridine derivatives. A thorough understanding of its properties, synthetic access, and reactivity profile, as outlined in this guide, is essential for leveraging its full potential in the demanding and innovative field of drug discovery.
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